molecular formula C12H12N4 B563264 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline CAS No. 82050-11-1

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline

Cat. No.: B563264
CAS No.: 82050-11-1
M. Wt: 215.274
InChI Key: GMGWMIJIGUYNAY-BMSJAHLVSA-N
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Description

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is an organic compound with the molecular formula C11H10N4. It is a derivative of imidazoquinoline, a class of compounds known for their biological activity. This compound is particularly notable for its presence in high-temperature cooked meats and tobacco smoke, where it acts as a food-derived carcinogen .

Mechanism of Action

Target of Action

It is known to interact with various cellular components, leading to changes in cell behavior .

Mode of Action

This compound is known to inhibit autophagy and induce endoplasmic reticulum stress (ERS) in cells . It upregulates the expression of the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP), both of which are related to ERS . It also decreases the protein expression of autophagy-related 5 (Atg5)-Atg12, Beclin1, and LC3-II, and increases the protein expression of p62, suggesting that it inhibits autophagy .

Biochemical Pathways

The compound affects the ERS pathway and autophagy pathway. ERS is a cellular stress response related to the endoplasmic reticulum. When ERS is induced, it can lead to cell death if the stress is too severe or prolonged. Autophagy is a process by which cells recycle their own components to provide necessary building blocks for maintaining cellular functions and adapting to changing conditions .

Pharmacokinetics

It is known that the compound is metabolized by the cytochrome p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .

Result of Action

The compound’s action results in liver damage, as evidenced by histopathological and ultrastructural analysis showing damaged hepatocytes . It induces apoptosis of liver cells, with increased expression of apoptosis factor genes and decreased expression of Bcl-2 protein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is found in high-temperature cooked meats and tobacco smoke . The compound’s effects may be influenced by the concentration of the compound in the environment, the presence of other compounds, and the specific conditions of the cellular environment .

Biochemical Analysis

Biochemical Properties

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline plays a significant role in biochemical reactions, particularly in the context of its mutagenic and carcinogenic effects. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, particularly CYP1A2, which metabolizes the compound into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially cancer . Additionally, the compound can inhibit autophagy and induce endoplasmic reticulum stress, as observed in zebrafish studies .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to induce apoptosis in liver cells by increasing the expression of apoptosis-related genes and decreasing the expression of anti-apoptotic proteins like Bcl-2 . The compound also affects cell signaling pathways, such as the unfolded protein response (UPR) pathway, which is activated due to endoplasmic reticulum stress . Furthermore, it influences gene expression by upregulating stress-related genes and downregulating genes involved in autophagy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It undergoes metabolic activation by CYP1A2, leading to the formation of N-hydroxy derivatives. These derivatives can be further esterified to form reactive species that bind to DNA, causing mutations . The compound also induces endoplasmic reticulum stress by upregulating proteins like GRP78 and CHOP, which are involved in the UPR pathway . Additionally, it inhibits autophagy by decreasing the expression of autophagy-related proteins such as Atg5 and Beclin1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that chronic exposure to the compound leads to an increase in phase II detoxifying enzymes, such as glutathione S-transferase and NADPH: Quinone oxidoreductase . Acute exposure results in a significant increase in the expression and activity of cytochrome P450 enzymes, such as CYP1A1 and CYP1A2 . The compound’s stability and degradation over time also play a role in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce phase II detoxifying enzymes, promoting detoxification pathways . At high doses, it can cause significant toxicity, including liver damage and increased incidence of tumors . The compound’s mutagenic and carcinogenic effects are dose-dependent, with higher doses leading to more severe adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by CYP1A2 through N-hydroxylation, followed by esterification to form reactive intermediates . These intermediates can form DNA adducts, leading to mutations and carcinogenesis. The compound also interacts with other enzymes, such as N-acetyltransferase and sulfotransferase, which further modify its metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the endoplasmic reticulum, where it exerts its toxic effects . The compound’s distribution within tissues is influenced by its interactions with binding proteins and transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it induces stress responses and inhibits autophagy . It can also localize to the nucleus, where it forms DNA adducts and causes mutations . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. The reaction proceeds through a series of steps including cyclization and purification .

Industrial Production Methods

Industrial production of this compound often employs high-temperature conditions to facilitate the Maillard reaction, which involves the interaction of creatinine, carbohydrates, and amino acids . This method is commonly used in food processing industries where the compound is formed as a byproduct.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline undergoes various types of chemical reactions including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various imidazoquinoline analogs .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylimidazo[4,5-f]quinoline: A closely related compound with similar mutagenic properties.

    2-Amino-3,4-dimethylimidazo[4,5-f]quinoline: Another derivative with notable biological activity.

    2-Amino-1-methylimidazo[4,5-f]quinoline: Known for its genotoxic effects.

Uniqueness

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is unique due to its specific deuterium labeling (methyl-d3), which makes it particularly useful in metabolic studies and tracing experiments. This labeling allows for precise tracking of the compound’s metabolic pathways and interactions within biological systems .

Properties

IUPAC Name

4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGWMIJIGUYNAY-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675576
Record name 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82050-11-1
Record name 3H-Imidazo[4,5-f]quinolin-2-amine, 4-methyl-3-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82050-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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